
4-Oxo-2-sulfanylidene-1,3-diazinane-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-2-sulfanylidene-1,3-diazinane-5-carboxylic acid is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields of science, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-sulfanylidene-1,3-diazinane-5-carboxylic acid can be achieved through a multi-step process. One common method involves the condensation of primary amines with carbon disulfide and dialkyl maleates, resulting in the formation of alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates . The structure of the resulting compound is confirmed through independent synthesis and spectroscopic techniques such as IR and NMR spectroscopy .
Industrial Production Methods
the principles of green chemistry, such as the use of water as a solvent and minimizing hazardous chemicals, can be applied to improve the safety and efficiency of the synthesis process .
化学反应分析
Types of Reactions
4-Oxo-2-sulfanylidene-1,3-diazinane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols .
科学研究应用
4-Oxo-2-sulfanylidene-1,3-diazinane-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antitumor, antimicrobial, and anti-tubercular properties.
Organic Synthesis: Due to its reactive carboxylic and methylene groups, the compound serves as a building block in the design of combinatorial libraries of biologically active molecules.
Green Chemistry: The compound’s synthesis aligns with green chemistry principles, making it an attractive candidate for environmentally friendly chemical processes.
作用机制
The mechanism of action of 4-Oxo-2-sulfanylidene-1,3-diazinane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit the activity of certain enzymes and proteins involved in cell proliferation and apoptosis . The compound’s structure allows it to bind to these targets, thereby disrupting their normal function and leading to the desired biological effects .
相似化合物的比较
4-Oxo-2-sulfanylidene-1,3-diazinane-5-carboxylic acid can be compared with other similar compounds, such as:
4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities, including antitumor and antimicrobial properties.
Rhodanine derivatives: These compounds also contain a sulfur and nitrogen heterocycle and are known for their diverse biological activities.
属性
分子式 |
C5H6N2O3S |
|---|---|
分子量 |
174.18 g/mol |
IUPAC 名称 |
4-oxo-2-sulfanylidene-1,3-diazinane-5-carboxylic acid |
InChI |
InChI=1S/C5H6N2O3S/c8-3-2(4(9)10)1-6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11) |
InChI 键 |
MIPUHNJAWCTNRY-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)NC(=S)N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


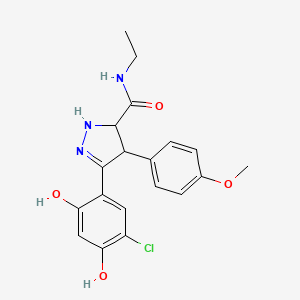

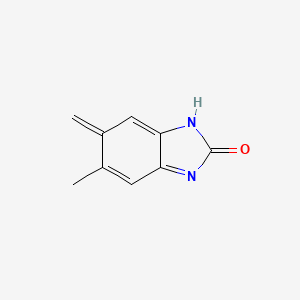
![6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B12358017.png)
![N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12358020.png)
![L-Serine, N2-[1,4-dioxo-4-[[4-(4-oxo-8-phenyl-4H-1-benzopyran-2-yl)MorpholiniuM-4-yl]Methoxy]butyl]-L-arginylglycyl-L-a-aspartyl-, inner salt](/img/structure/B12358024.png)
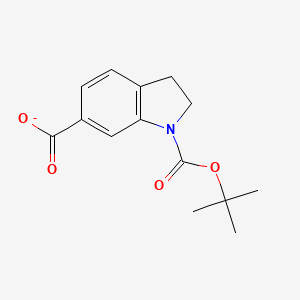
![5-Bromo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12358031.png)


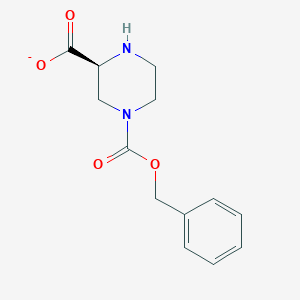
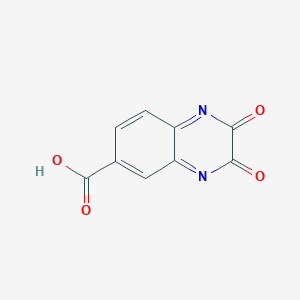
![Methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12358068.png)
![5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12358077.png)
